2,4-DICHLORO-2',6'-DIETHYLBENZANILIDE
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Overview
Description
2,4-DICHLORO-2’,6’-DIETHYLBENZANILIDE is a chemical compound with the molecular formula C17H17Cl2NO and a molecular weight of 322.237 g/mol . It is a derivative of benzanilide, characterized by the presence of two chlorine atoms and two ethyl groups attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2,4-DICHLORO-2’,6’-DIETHYLBENZANILIDE typically involves the reaction of 2,4-dichloroaniline with 2,6-diethylbenzoyl chloride under specific conditions . The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2,4-DICHLORO-2’,6’-DIETHYLBENZANILIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amines or other reduced products.
Scientific Research Applications
2,4-DICHLORO-2’,6’-DIETHYLBENZANILIDE is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is conducted to explore its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Mechanism of Action
The mechanism of action of 2,4-DICHLORO-2’,6’-DIETHYLBENZANILIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2,4-DICHLORO-2’,6’-DIETHYLBENZANILIDE can be compared with other similar compounds, such as:
2,6-DICHLORO-2’,6’-DIETHYLBENZANILIDE: This compound has a similar structure but with chlorine atoms at different positions, leading to different chemical properties and reactivity.
2,4-DICHLORO-2’,6’-DIMETHYLBENZANILIDE: This compound has methyl groups instead of ethyl groups, which can affect its physical and chemical properties.
2-CHLORO-2’,6’-DIETHYLBENZANILIDE: This compound has only one chlorine atom, resulting in different reactivity and applications.
These comparisons highlight the uniqueness of 2,4-DICHLORO-2’,6’-DIETHYLBENZANILIDE in terms of its specific substitution pattern and the resulting chemical properties.
Properties
IUPAC Name |
2,4-dichloro-N-(2,6-diethylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO/c1-3-11-6-5-7-12(4-2)16(11)20-17(21)14-9-8-13(18)10-15(14)19/h5-10H,3-4H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHRYXMMMHFEEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99821-68-8 |
Source
|
Record name | 2,4-DICHLORO-2',6'-DIETHYLBENZANILIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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